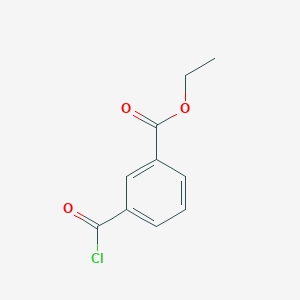
Dipropylphosphinous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropylphosphinous acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two propyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylphosphinous acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods are efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dealkylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipropylphosphinous acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dipropylphosphinic acid.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include dipropylphosphinic acid, phosphine derivatives, and various substituted phosphinous acids, depending on the specific reagents and conditions used.
Scientific Research Applications
Dipropylphosphinous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of dipropylphosphinous acid involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, impacting cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropylphosphinous acid include:
Dipropylphosphinic acid: An oxidized form of this compound with similar chemical properties.
Diethylphosphinous acid: A related compound with ethyl groups instead of propyl groups.
Dimethylphosphinous acid: Another related compound with methyl groups instead of propyl groups.
Uniqueness
This compound is unique due to its specific combination of propyl groups and a hydroxyl group bonded to the phosphorus atom. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions, making it valuable for various applications in research and industry .
Properties
CAS No. |
66193-26-8 |
|---|---|
Molecular Formula |
C6H15OP |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
dipropylphosphinous acid |
InChI |
InChI=1S/C6H15OP/c1-3-5-8(7)6-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
QAZDVMGHQBYZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




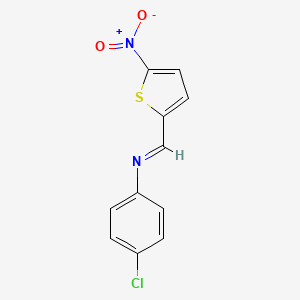
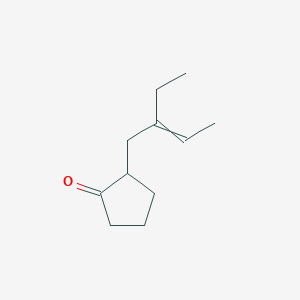
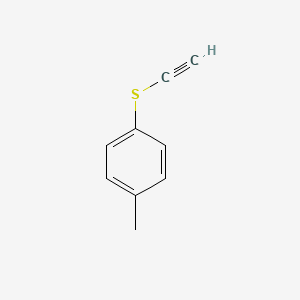


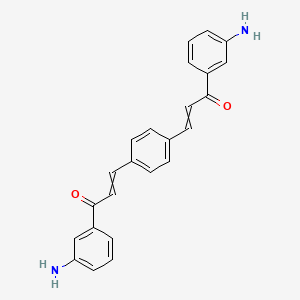
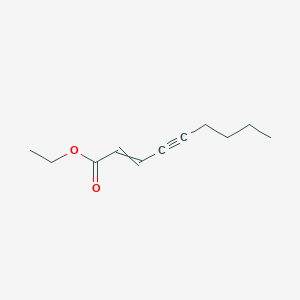
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
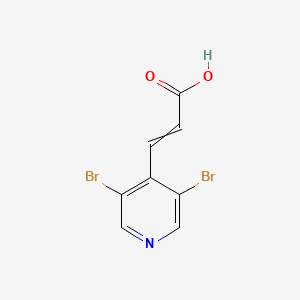
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
